molecular formula C21H40O4 B14742291 Methyl 6-(acetyloxy)octadecanoate CAS No. 2379-95-5

Methyl 6-(acetyloxy)octadecanoate

Cat. No.: B14742291
CAS No.: 2379-95-5
M. Wt: 356.5 g/mol
InChI Key: DCTJCKCTJNWARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(acetyloxy)octadecanoate is an organic compound belonging to the class of fatty acid esters. It is characterized by the presence of an acetyloxy group attached to the sixth carbon of an octadecanoate chain. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(acetyloxy)octadecanoate can be synthesized through the esterification of 6-hydroxyoctadecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where 6-hydroxyoctadecanoic acid is reacted with acetic anhydride. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetyloxy)octadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(acetyloxy)octadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological systems, including its effects on cell membranes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 6-(acetyloxy)octadecanoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical processes. Additionally, the ester moiety can interact with enzymes and receptors, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 12-oxooctadecanoate: Similar in structure but contains a keto group instead of an acetyloxy group.

    Methyl stearate: A simple fatty acid ester without the acetyloxy functionality.

    Methyl 12-hydroxystearate: Contains a hydroxyl group instead of an acetyloxy group.

Uniqueness

Methyl 6-(acetyloxy)octadecanoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.

Properties

CAS No.

2379-95-5

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

methyl 6-acetyloxyoctadecanoate

InChI

InChI=1S/C21H40O4/c1-4-5-6-7-8-9-10-11-12-13-16-20(25-19(2)22)17-14-15-18-21(23)24-3/h20H,4-18H2,1-3H3

InChI Key

DCTJCKCTJNWARI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CCCCC(=O)OC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.